molecular formula C6H7N3O B8459911 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Cat. No.: B8459911
M. Wt: 137.14 g/mol
InChI Key: BYRAIWIUPAARON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is a sophisticated fused heterocyclic compound of significant interest in organic and medicinal chemistry research. This molecule features a furopyridazine core, a scaffold known for its versatility and potential in biomedical applications. Fused heterocyclic systems that combine furan and pyridazine rings, such as furo[2,3-d]pyrimidines, have been identified as key structural motifs in the development of inhibitors for various biological targets . For instance, such frameworks have been investigated as multi-targeting inhibitors against SARS-CoV-2 proteases and are recognized as structural analogs of purines, which often contribute to diverse biological activities . Furthermore, the pyridazinone ring, a close relative of the pyridazine moiety present in this compound, is well-established as a privileged scaffold in drug discovery . It is frequently found in compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities . The presence of the amine functional group at the 5-position provides a handle for further chemical derivatization, making this compound a valuable building block for constructing libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate in the synthesis of more complex polycyclic structures for probing novel biological pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5,6-dihydrofuro[2,3-c]pyridazin-5-amine

InChI

InChI=1S/C6H7N3O/c7-5-3-10-6-4(5)1-2-8-9-6/h1-2,5H,3,7H2

InChI Key

BYRAIWIUPAARON-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)N=NC=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine has been investigated for its potential therapeutic effects across several medical conditions. Key areas of research include:

  • Anticancer Activity : Studies have indicated that this compound may inhibit cancer cell growth by modulating specific signaling pathways. For example, it has shown promise in affecting insulin secretion pathways that are often dysregulated in cancer cells. This modulation could lead to reduced tumor growth and improved treatment outcomes in various cancer models.
  • Antiviral Properties : The compound has been evaluated for its activity against viral infections, particularly as a potential inhibitor of HIV-1 non-nucleoside reverse transcriptase. Research indicates that structural modifications of similar compounds can enhance their efficacy and resistance profiles against drug-resistant strains of the virus .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Biological Research

The biological interactions of this compound have been studied extensively to understand its mechanism of action:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes and receptors, potentially altering their activity. This interaction is crucial for elucidating its therapeutic mechanisms and optimizing its use in drug development.
  • Cellular Mechanisms : Research indicates that this compound may influence cellular processes such as apoptosis and cell proliferation. For instance, it could induce apoptosis in cancer cells through the activation of specific pathways that lead to programmed cell death .

Material Science

Beyond medicinal applications, this compound is also being explored in material science:

  • Polymer Chemistry : The unique structure of this compound allows for the development of novel polymers with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical strength.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Anticancer Activity :
    • A study demonstrated significant tumor reduction in murine models treated with this compound compared to controls.
    • Mechanistic insights revealed downregulation of anti-apoptotic proteins associated with enhanced apoptosis in tumor cells.
  • Diabetes Treatment :
    • Investigations into the compound's effects on glucose metabolism showed improved glucose tolerance in diabetic mouse models.
    • Biochemical analyses indicated elevated serum insulin levels post-treatment.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine with related heterocycles:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Functional Groups Key Features
This compound C₆H₆N₃O 136.13 g/mol Pyridazine + dihydrofuran Primary amine High polarity due to adjacent N atoms
2,3-Dihydrofuro[2,3-c]pyridin-7-amine C₇H₈N₂O 136.15 g/mol Pyridine + dihydrofuran Primary amine Reduced polarity (single N in pyridine)
5,6-Dihydrofuro[2,3-d]pyrimidine derivatives Varies (e.g., C₈H₁₀N₂O) ~150–200 g/mol Pyrimidine + dihydrofuran Alkyl/methoxymethyl groups Enhanced metabolic stability
7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5-ones C₁₄H₁₁N₃O₂ 253.26 g/mol Pyridazine + pyridone Aryl substituents Planar structure with π-π stacking potential

Key Observations :

  • Electronic Effects : Pyridazine derivatives (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity compared to pyridine or pyrimidine analogs due to adjacent nitrogen atoms .
  • Bioavailability : Pyrimidine-based dihydrofuro compounds (e.g., 5,6-dihydrofuro[2,3-d]pyrimidines) often show improved metabolic stability due to methoxymethyl/alkyl substituents .

Hypotheses for this compound :

  • The primary amine group may enhance solubility and target interactions, while the pyridazine core could modulate selectivity for enzymes like phosphodiesterases or kinases.

Preparation Methods

Precursor-Mediated Intramolecular Cyclization

The most common method involves cyclization of substituted furan-pyridazine precursors. A representative protocol uses 3-furoyl-L-leucine as a starting material, undergoing Friedel-Crafts acylation followed by intramolecular cyclization catalyzed by Eaton’s reagent (phosphorus pentoxide-methanesulfonic acid). This yields the intermediate 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione , which is subsequently reduced with NaBH₄ to form the target amine.

Key Data:

StepReagents/ConditionsYield (%)
Friedel-CraftsEaton’s reagent, 80°C, 6h72
ReductionNaBH₄, THF, 0°C → RT, 2h85

Truce-Smiles Rearrangement

An improved synthesis leverages the Truce-Smiles rearrangement for constructing the fused ring system. Acid treatment of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines under controlled conditions generates the parent furopyridazine scaffold. This method avoids harsh reagents and improves regioselectivity.

Catalytic Cross-Dehydrogenative Coupling (CDC)

Palladium-Catalyzed CDC

A Pd(OAc)₂-mediated CDC reaction couples β-ketoesters with N-amino-2-iminopyridines in ethanol under oxygen. This one-pot method achieves 94% yield for pyrazolo[1,5-a]pyridine derivatives, which are intermediates for dihydrofuropyridazines.

Optimization Table:

CatalystSolventAcid AdditiveAtmosphereYield (%)
Pd(OAc)₂EthanolAcetic acidO₂94
Cu(OAc)₂EthanolAcetic acidAir52

Copper-Catalyzed Cyclization

Cu(OTf)₂ catalyzes the coupling of pyridine-N-oxide derivatives with alkynes, forming 2,3-substituted furopyridines. While less efficient for fluorination, this method enables borylation and amination at the pyridine ring.

Green Chemistry Approaches

Multicomponent Reactions in Water

An eco-friendly protocol uses imidazole as a catalyst in water to assemble dihydrofuropyridazines from 4-hydroxycoumarin, aldehydes, and 2-bromoacetophenone. This method achieves 72–98% yields and avoids organic solvents.

Scope Table:

Aldehyde SubstituentProduct Yield (%)
4-NO₂-C₆H₄92
3-MeO-C₆H₄88
Furfural95

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of 1,2,4-triazines with alkynes under microwave conditions yields dihydrofuropyridines in 89% yield .

Post-Synthetic Modifications

Functionalization via Lithiation

Lithiation at the furan ring using LDA (lithium diisopropylamide) introduces substituents at the 2- or 3-position. For example, quenching with electrophiles like CO₂ or alkyl halides generates carboxylates or alkylated derivatives.

Reductive Amination

The primary amine group undergoes reductive amination with ketones or aldehydes in the presence of NaBH₃CN, yielding secondary amines with >80% efficiency .

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Classical CyclizationHigh predictabilityMulti-step, low atom economy70–85
Catalytic CDCOne-pot, scalableRequires Pd/O₂ atmosphere85–94
Green MulticomponentSolvent-free, high functional toleranceLimited to specific aldehydes72–98

Mechanistic Insights

Cyclization Pathways

  • Friedel-Crafts Mechanism : Eaton’s reagent protonates the carbonyl group, facilitating electrophilic attack on the furan ring.

  • Truce-Smiles Rearrangement : Acid-mediated-sigmatropic shift reorganizes the heterocyclic skeleton.

Catalytic Cycles in CDC

Pd(OAc)₂ activates β-ketoesters via oxidative addition, while O₂ serves as a terminal oxidant to regenerate Pd(0) .

Q & A

Basic: What synthetic methodologies are most effective for preparing 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivatives?

The synthesis of furopyridazine derivatives typically involves heterocyclization strategies. For example, ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate can be synthesized via condensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions . A novel approach using sodium borohydride-mediated double reduction and heterocyclization of malononitrile precursors has also been reported, yielding dihydrofuropyridine derivatives with moderate to high efficiency (45–70% yields) . Key steps include optimizing reaction temperature (e.g., 80°C in ethanol-water mixtures) and catalyst selection (e.g., NaHSO₄ for cyclocondensation) .

Basic: How is the cytostatic activity of this compound derivatives evaluated in preclinical models?

Cytostatic activity is assessed via in vitro cell proliferation assays using cancer cell lines (e.g., HCT116 colon carcinoma). Compounds are tested at concentrations ranging from 1–100 µM, with IC₅₀ values calculated after 48–72 hours of exposure. For example, 5-(2-chloroethyl)-substituted derivatives demonstrated pronounced cytostatic effects (IC₅₀ = 8.2 µM in HCT116) via G₂/M cell cycle arrest, validated by flow cytometry and DNA damage markers (e.g., γ-H2AX) . Parallel ADME screening (e.g., Caco-2 permeability assays) ensures compounds exhibit >90% metabolic stability in liver microsomes .

Advanced: How do structural modifications at the C-5 position influence the anticancer activity and selectivity of dihydrofuropyridazine derivatives?

Substituents at C-5 significantly modulate bioactivity. Chloroethyl groups enhance DNA alkylation capacity, leading to G₂/M arrest, while methyl or methoxymethyl groups reduce cytotoxicity but improve metabolic stability. For instance, 6-methylated analogs of 5-(2-chloroethyl)-substituted derivatives showed 40% lower potency (IC₅₀ = 13.5 µM vs. 8.2 µM) but 2-fold higher plasma stability . Computational docking studies suggest bulky substituents may sterically hinder interactions with DNA repair enzymes, improving therapeutic windows .

Advanced: How can researchers resolve contradictions in reported cytostatic data across different cell lines?

Discrepancies often arise due to variations in cell line genetics (e.g., p53 status) or assay conditions. For example, compounds inducing DNA damage may show higher efficacy in p53-wildtype HCT116 cells compared to p53-mutant lines. Standardizing protocols (e.g., uniform serum concentrations, incubation times) and including orthogonal assays (e.g., comet assays for DNA damage) can clarify mechanisms . Additionally, comparative pharmacokinetic profiling (e.g., logP, plasma protein binding) helps identify bioavailability-driven discrepancies .

Advanced: What mechanistic insights explain the DNA-damaging effects of 5-(2-chloroethyl)-substituted derivatives?

The 2-chloroethyl group acts as a bifunctional alkylating agent, forming covalent adducts with guanine residues at N7 positions, leading to DNA crosslinks. This triggers ATM/ATR kinase activation, resulting in G₂/M arrest and apoptosis. In HCT116 cells, treated samples showed a 3-fold increase in sub-G₁ populations (apoptotic cells) and elevated caspase-3 activity . Synergy studies with PARP inhibitors (e.g., olaparib) further confirm reliance on DNA repair pathways for resistance .

Advanced: What strategies improve the ADME profile of dihydrofuropyridazine derivatives without compromising activity?

Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at the N-acyl position enhances aqueous solubility while maintaining permeability. For example, 6-Me-3 (a methylated congener) exhibited a 30% higher Caco-2 permeability coefficient (Papp = 22 × 10⁻⁶ cm/s) compared to the parent compound. Prodrug strategies (e.g., methoxymethyl-protected amines) also improve oral bioavailability by reducing first-pass metabolism .

Advanced: How can researchers validate off-target effects of dihydrofuropyridazine derivatives in kinase signaling pathways?

Kinome-wide profiling using ATP-competitive binding assays (e.g., KINOMEscan) identifies off-target kinase inhibition. For example, certain derivatives show unintended activity against CDK2 (IC₅₀ = 1.2 µM), which may contribute to cytotoxicity. Counter-screening with isogenic cell lines (e.g., CDK2-knockout vs. wildtype) can decouple primary DNA damage effects from kinase-mediated toxicity .

Advanced: What analytical techniques are critical for characterizing synthetic intermediates and final products?

  • NMR : ¹H/¹³C NMR confirms regioselectivity in heterocyclization (e.g., distinguishing furo[2,3-c] vs. furo[3,2-c] isomers) .
  • HRMS : Validates molecular formulae, especially for halogenated derivatives (e.g., Cl/F-containing compounds) .
  • HPLC-PDA : Assesses purity (>95% for biological testing) and detects degradation products under accelerated stability conditions .

Advanced: What in silico tools are effective for predicting the SAR of novel dihydrofuropyridazines?

Molecular dynamics simulations (e.g., Desmond) model ligand-DNA interactions, while QSAR models using MOE or Schrödinger Suite predict bioactivity based on descriptors like polar surface area and H-bond donors. For instance, compounds with ClogP < 2.5 and <3 H-bond donors showed optimal blood-brain barrier penetration in murine models .

Advanced: How can metabolic liabilities (e.g., cytochrome P450 inhibition) be mitigated during lead optimization?

Structural modifications such as replacing metabolically labile esters with amides reduce CYP3A4-mediated oxidation. For example, replacing ethyl carboxylates with tert-butyl carbamates decreased CYP3A4 inhibition (IC₅₀ increased from 0.8 µM to >10 µM) . MetID assays using human hepatocytes identify major metabolites, guiding further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.